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Compound of Interest

2-Chlorobenzophenone ethylene
Compound Name:
ketal

Cat. No. B1368583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and synthetic approaches for 2-Chlorobenzophenone ethylene ketal, with the IUPAC name
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of direct experimental
spectroscopic data for this specific compound in public databases, this guide presents data
from closely related analogs to provide valuable reference points for researchers.

Chemical Structure and Properties

2-Chlorobenzophenone ethylene ketal is a derivative of 2-chlorobenzophenone, where the
carbonyl group is protected as a cyclic ketal using ethylene glycol. This modification is crucial in
multi-step organic syntheses to prevent the carbonyl group from undergoing unwanted
reactions.
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Property Value

IUPAC Name 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
CAS Number 760192-90-3

Molecular Formula C15H13ClO2

Molecular Weight 260.72 g/mol

Spectroscopic Data (Reference Compounds)

While specific experimental spectra for 2-Chlorobenzophenone ethylene ketal were not
found, the following tables summarize the spectroscopic data for the parent ketone, 2-
Chlorobenzophenone, and the parent ketal, 2-phenyl-1,3-dioxolane. This information can be
used to predict the expected spectral features of the target molecule.

NMR Spectroscopy

Table 1: *H and 3C NMR Data of Reference Compounds

Compound Solvent 'H NMR (6, ppm) 13C NMR (3, ppm)

195.5 (C=0), 138.4,

> coel 7.85-7.30 (M, 9H,Ar-  137.2,132.8, 1316,
3
Chlorobenzophenone H) 131.4,130.1, 129.8,
128.5, 126.9

138.5 (Ar C), 129.2

7.50-7.30 (m, 5H, Ar-
(Ar CH), 128.5 (Ar

2-Phenyl-1,3- H), 5.85 (s, 1H, O-CH-
_ CDCls CH), 126.5 (Ar CH),
dioxolane 0), 4.15-4.00 (m, 4H,
103.8 (O-CH-0), 65.4
0O-CH2-CH2-0)

(O-CHz)

Note: The expected *H NMR spectrum of 2-Chlorobenzophenone ethylene ketal would likely
show complex multiplets for the aromatic protons, similar to 2-chlorobenzophenone, and a
characteristic multiplet for the ethylene glycol protons around 4.0 ppm. The 3C NMR would
show a signal for the ketal carbon (O-C-O) typically above 100 ppm and signals for the
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ethylene glycol carbons around 65 ppm, while the carbonyl signal around 195 ppm would be
absent.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions of Reference Compounds

Characteristic Absorption

Compound Functional Group
(cm™)
2-Chlorobenzophenone C=0 (ketone) 1670 (strong)
C-Cl (aryl) 750 (strong)
C-H (aromatic) 3100-3000 (medium)
) 1200-1050 (strong, multiple
2-Phenyl-1,3-dioxolane C-O (ether)
bands)
C-H (aromatic) 3100-3000 (medium)
C-H (aliphatic) 3000-2850 (medium)

Note: The IR spectrum of 2-Chlorobenzophenone ethylene ketal is expected to show strong
C-0 stretching bands characteristic of the dioxolane ring and the absence of the strong C=0
stretching band of the starting ketone.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Reference Compounds

Compound lonization Mode Key m/z values
2-Chlorobenzophenone El 216 (M*), 181, 139, 111, 77
2-Phenyl-1,3-dioxolane El 150 (M+), 149, 105, 77,51

Note: The mass spectrum of 2-Chlorobenzophenone ethylene ketal would be expected to
show a molecular ion peak at m/z 260. Fragmentation would likely involve the loss of fragments
from the dioxolane ring and the chlorinated phenyl group.
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Experimental Protocols

A general and efficient method for the synthesis of benzophenone ethylene ketals involves the
reaction of the corresponding benzophenone with ethylene glycol in the presence of an acid
catalyst, often with azeotropic removal of water.

Synthesis of Benzophenone Ethylene Ketals

o Materials: Benzophenone (e.g., 2-Chlorobenzophenone), ethylene glycol, p-toluenesulfonic
acid (PTSA) or another suitable acid catalyst, and a solvent such as toluene.

o Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and
magnetic stirrer.

e Procedure:

o To a solution of the benzophenone in toluene, add an excess of ethylene glycol and a
catalytic amount of PTSA.

o Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water
formed during the reaction.

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

o Upon completion, cool the reaction mixture to room temperature.

o Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then
with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
o Remove the solvent under reduced pressure.

o Purify the crude product by recrystallization or column chromatography to obtain the
desired ketal.
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Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis and the
general workflow.
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Caption: Logical flow of synthesis and spectroscopic analysis.
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Caption: General workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 2-
Chlorobenzophenone Ethylene Ketal: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1368583#spectroscopic-data-of-2-
chlorobenzophenone-ethylene-ketal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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